molecular formula C6H2Cl3LiO2S B2881430 Lithium 2,3,6-Trichlorobenzene sulfinate CAS No. 1233505-96-8

Lithium 2,3,6-Trichlorobenzene sulfinate

Cat. No.: B2881430
CAS No.: 1233505-96-8
M. Wt: 251.43
InChI Key: AJPINTNLHUOXQT-UHFFFAOYSA-M
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Description

Lithium 2,3,6-Trichlorobenzene sulfinate is an organosulfur compound with the molecular formula C6H4Cl3LiO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2,3,6-Trichlorobenzene sulfinate can be synthesized through several methods. One common approach involves the reaction of 2,3,6-Trichlorobenzenesulfonyl chloride with lithium hydroxide in an aqueous medium. The reaction typically proceeds under mild conditions, resulting in the formation of the desired sulfinate salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium 2,3,6-Trichlorobenzene sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium 2,3,6-Trichlorobenzene sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium 2,3,6-Trichlorobenzene sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify the structure of target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to influence redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2,4,6-Trichlorobenzene sulfinate
  • Lithium 2,3,5-Trichlorobenzene sulfinate
  • Lithium 2,3,6-Trifluorobenzene sulfinate

Uniqueness

Lithium 2,3,6-Trichlorobenzene sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

lithium;2,3,6-trichlorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2S.Li/c7-3-1-2-4(8)6(5(3)9)12(10)11;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPINTNLHUOXQT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C(=C1Cl)S(=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3LiO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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